

# Comparative Analysis of CD 10899 Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CD 10899  |           |
| Cat. No.:            | B12379854 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **CD 10899**, a pharmacologically active metabolite of the Polo-like kinase 1 (PLK1) inhibitor Volasertib (BI 6727), with other kinases. Given that **CD 10899** is a direct hydroxylated metabolite of Volasertib and shares its pharmacological activity against PLK1, the extensive kinase selectivity data available for Volasertib serves as a primary reference for understanding the potential off-target profile of **CD 10899**.

### Introduction to CD 10899 and its Primary Target

**CD 10899** is a hydroxylated metabolite of Volasertib, a potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a key regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers, making it a prime target for anti-cancer therapies. **CD 10899** itself is pharmacologically active, exhibiting a half-maximal inhibitory concentration (IC50) of 6 nM against PLK1. The parent compound, Volasertib, demonstrates even higher potency with an IC50 of 0.87 nM for PLK1.[1][2]

## PLK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified signaling pathway involving PLK1 and indicates the point of inhibition by **CD 10899** and its parent compound, Volasertib.





PLK1 Signaling Pathway and Inhibition by CD 10899/Volasertib

Click to download full resolution via product page

Simplified PLK1 signaling pathway and the inhibitory action of CD 10899/Volasertib.

## **Quantitative Cross-Reactivity Data**

The selectivity of Volasertib, and by extension **CD 10899**, has been evaluated against a panel of kinases. The primary off-targets identified are the closely related kinases PLK2 and PLK3.



| Kinase Target                                                          | IC50 (nM) of Volasertib | Fold Selectivity vs. PLK1 |
|------------------------------------------------------------------------|-------------------------|---------------------------|
| PLK1                                                                   | 0.87                    | 1x                        |
| PLK2                                                                   | 5                       | ~6x                       |
| PLK3                                                                   | 56                      | ~65x                      |
| Data compiled from multiple sources indicating high concordance.[1][2] |                         |                           |

Volasertib has been screened against a broader panel of over 50 other kinases and displayed no significant inhibitory activity at concentrations up to 10  $\mu$ M.[3][4]

A recent study employing thermal proteome profiling identified potential non-kinase off-targets of Volasertib, which may contribute to its side-effect profile. These include Phosphatidylinositol-4-Phosphate 5-Kinase Type-2 Alpha (PIP4K2A) and Zinc-binding alcohol dehydrogenase domain-containing protein 2 (ZADH2).[5] It is important to note that this method detects compound binding and stabilization, not direct enzymatic inhibition.

### **Experimental Protocols**

The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values of inhibitors like **CD 10899** and Volasertib against PLK kinases. This protocol is based on a radiometric filter binding assay.

Objective: To quantify the inhibitory activity of a test compound against PLK1, PLK2, and PLK3.

#### Materials:

- Enzymes: Recombinant human PLK1, PLK2, and PLK3.
- Substrate: A suitable substrate for PLK kinases, such as casein or a specific peptide substrate (e.g., PLKtide).
- Inhibitor: CD 10899 or Volasertib, serially diluted in DMSO.
- Reagents:



- ATP (Adenosine Triphosphate)
- [y-<sup>32</sup>P]ATP (radiolabeled ATP)
- $\circ~$  Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50  $\,$   $\mu M$  DTT)
- Stop Solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper or plates
- Scintillation fluid

Experimental Workflow:





Click to download full resolution via product page

Workflow for a radiometric in vitro kinase assay.

#### Procedure:

 Compound Preparation: A 10-point serial dilution of the test compound (e.g., CD 10899) is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer.



- Reaction Setup: The kinase reaction is assembled in a 96-well plate. Each well contains the
  respective PLK enzyme, the substrate, the diluted inhibitor, and the kinase reaction buffer.
- Initiation: The reaction is initiated by the addition of a mixture of unlabeled ATP and [y-32P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Termination: The reaction is stopped by the addition of a stop solution.
- Detection: An aliquot of the reaction mixture from each well is spotted onto P81 phosphocellulose paper. The paper is then washed multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantification: The amount of radioactivity incorporated into the substrate, which is captured on the P81 paper, is measured using a scintillation counter.
- Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control reaction (with DMSO only). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

### Conclusion

**CD 10899**, an active metabolite of Volasertib, is a potent inhibitor of PLK1. Based on the comprehensive data available for its parent compound, **CD 10899** is expected to exhibit a high degree of selectivity for PLK1 over other kinases. The primary off-target activities are against the closely related kinases PLK2 and PLK3, with significantly lower potency. Broader kinase screening has not revealed other significant off-target kinases at pharmacologically relevant concentrations. The identification of potential non-kinase off-targets through proteome-wide studies provides additional avenues for understanding the complete biological activity of this compound class. This high selectivity for the PLK family makes **CD 10899** and its parent compound valuable tools for investigating PLK1 biology and as potential therapeutic agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of CD 10899 Cross-Reactivity with Other Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379854#cross-reactivity-of-cd-10899-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com